molecular formula C39H96O7Si8 B12096231 1,1,1,9,9,9-Hexamethyl-3,5,7-trioctyl-3,5,7-tris((trimethylsilyl)oxy)pentasiloxane

1,1,1,9,9,9-Hexamethyl-3,5,7-trioctyl-3,5,7-tris((trimethylsilyl)oxy)pentasiloxane

Cat. No.: B12096231
M. Wt: 901.9 g/mol
InChI Key: VFJZVDWLGPBIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caprylyl trimethicone is a silicone-based compound widely used in the cosmetics and personal care industry. It is known for its excellent emollient properties, providing a smooth and silky feel to the skin. The compound is a derivative of trimethylsiloxy silane and caprylic alcohol, making it a versatile ingredient in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Caprylyl trimethicone is synthesized through the reaction of trimethylsiloxy silane with caprylic alcohol. The reaction typically occurs under controlled conditions, involving catalysts to facilitate the process. The resulting product is a clear, low-viscosity liquid with enhanced compatibility with other cosmetic ingredients.

Industrial Production Methods: In industrial settings, caprylyl trimethicone is produced in large-scale reactors where precise temperature and pressure conditions are maintained. The use of high-purity raw materials and advanced purification techniques ensures the production of a high-quality compound suitable for cosmetic applications.

Chemical Reactions Analysis

Types of Reactions: Caprylyl trimethicone primarily undergoes substitution reactions due to the presence of silicon-oxygen bonds. These reactions can occur under mild conditions, making the compound stable and easy to handle.

Common Reagents and Conditions: Common reagents used in reactions involving caprylyl trimethicone include silanes and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures, with catalysts such as platinum or tin compounds to enhance the reaction rate.

Major Products Formed: The major products formed from reactions involving caprylyl trimethicone are modified silicones with varying degrees of substitution. These products retain the desirable properties of the parent compound while offering additional functionalities.

Scientific Research Applications

Caprylyl trimethicone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, caprylyl trimethicone is used as a solvent and dispersing agent for various compounds. Its ability to form stable emulsions makes it valuable in the formulation of complex chemical mixtures.

Biology: In biological research, caprylyl trimethicone is used as a carrier for bioactive molecules. Its biocompatibility and low toxicity make it suitable for use in cell culture and other biological assays.

Medicine: In medicine, caprylyl trimethicone is used in topical formulations for its skin-conditioning properties. It is often included in creams and lotions to enhance the spreadability and absorption of active ingredients.

Industry: In the industrial sector, caprylyl trimethicone is used as a lubricant and anti-foaming agent. Its stability and low volatility make it ideal for use in high-temperature and high-pressure applications.

Mechanism of Action

Caprylyl trimethicone exerts its effects through its unique molecular structure, which allows it to form a protective barrier on the skin. This barrier helps to retain moisture and prevent the loss of essential nutrients. The compound’s emollient properties are due to its ability to reduce surface tension, allowing it to spread evenly and form a smooth, non-greasy layer.

Comparison with Similar Compounds

Caprylyl trimethicone is often compared to other silicone-based compounds such as dimethicone and cyclomethicone. While all these compounds share similar emollient properties, caprylyl trimethicone is unique in its ability to provide a lightweight, non-greasy feel. Additionally, it offers better compatibility with a wider range of cosmetic ingredients, making it a preferred choice in many formulations.

List of Similar Compounds:
  • Dimethicone
  • Cyclomethicone
  • Phenyl trimethicone
  • Dimethiconol
  • Dimethicone copolyol

Caprylyl trimethicone stands out due to its unique combination of properties, making it a versatile and valuable ingredient in various applications.

Properties

Molecular Formula

C39H96O7Si8

Molecular Weight

901.9 g/mol

IUPAC Name

trimethyl-[octyl-bis[[octyl-bis(trimethylsilyloxy)silyl]oxy]silyl]oxysilane

InChI

InChI=1S/C39H96O7Si8/c1-19-22-25-28-31-34-37-52(40-47(4,5)6,41-48(7,8)9)45-54(44-51(16,17)18,39-36-33-30-27-24-21-3)46-53(42-49(10,11)12,43-50(13,14)15)38-35-32-29-26-23-20-2/h19-39H2,1-18H3

InChI Key

VFJZVDWLGPBIGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](CCCCCCCC)(O[Si](C)(C)C)O[Si](CCCCCCCC)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.